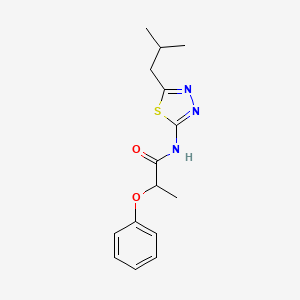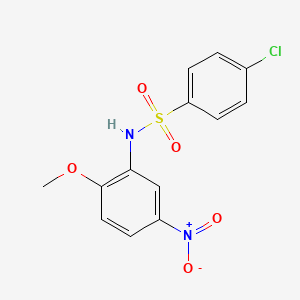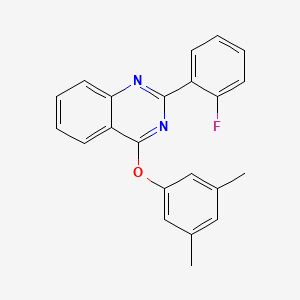
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
描述
Synthesis Analysis
The synthesis of thiadiazole compounds, including those similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide, often involves cyclization reactions of appropriate precursors. For instance, microwave-assisted facile synthesis techniques have been employed to synthesize Schiff’s bases containing thiadiazole scaffolds, showcasing a method that could potentially be adapted for synthesizing this compound derivatives. These methods offer a solvent-free, efficient pathway to obtain thiadiazole compounds with high yields and significant biological activity (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, which confirm the presence of the thiadiazole ring and the substituted functional groups. These structural features are critical for the compound's biological and chemical properties. Spectral data provide insights into the electronic and spatial configuration of the molecule, essential for understanding its reactivity and interaction with biological targets (Muğlu et al., 2018).
Chemical Reactions and Properties
Thiadiazole compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical reactions. These reactions include cyclization, N-alkylation, and sulfonation, providing a pathway to synthesize a diverse set of derivatives with varied biological and chemical properties. The chemical behavior of these compounds is significantly influenced by the nature of substituents on the thiadiazole ring, which can be tailored to achieve desired reactivity and selectivity (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including this compound, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography, providing information on the compound's stability, solubility, and suitability for formulation in pharmaceutical applications (Han et al., 2009).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are significantly influenced by their molecular structure. The presence of the thiadiazole ring imparts these compounds with unique chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox characteristics, and their potential biological activities. Studies on thiadiazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the importance of chemical properties analysis in the development of new therapeutic agents (Farooqi et al., 2018).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)9-13-17-18-15(21-13)16-14(19)11(3)20-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWWNRHLAYZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021557.png)
![4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4021582.png)

![3-(2-cyclopentylethyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021599.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4021604.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021613.png)
![N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4021621.png)
![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)

![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4021645.png)
![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4021658.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(4-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B4021661.png)
![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)